molecular formula C24H22N4O5S B11466795 3-({[4-(1,3-benzodioxol-5-yl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)pyridine

3-({[4-(1,3-benzodioxol-5-yl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)pyridine

Cat. No.: B11466795
M. Wt: 478.5 g/mol
InChI Key: FORWGCRVQKWCJA-UHFFFAOYSA-N
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Description

3-({[4-(2H-1,3-BENZODIOXOL-5-YL)-5-(3,4,5-TRIMETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)PYRIDINE: is a complex organic compound that features a unique combination of benzodioxole, trimethoxyphenyl, triazole, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[4-(2H-1,3-BENZODIOXOL-5-YL)-5-(3,4,5-TRIMETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)PYRIDINE typically involves multi-step organic reactions. The key steps include:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with aldehydes or ketones under acidic or basic conditions.

    Introduction of Benzodioxole and Trimethoxyphenyl Groups: These groups can be introduced via nucleophilic substitution reactions or through palladium-catalyzed cross-coupling reactions.

    Attachment of the Pyridine Moiety: This step often involves the use of pyridine derivatives in a nucleophilic substitution reaction.

    Formation of the Sulfanyl Linkage: This can be achieved by reacting thiol derivatives with appropriate electrophiles under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the pyridine moiety, potentially leading to the formation of dihydro derivatives.

    Substitution: The benzodioxole and trimethoxyphenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Dihydro Derivatives: From reduction reactions.

    Functionalized Aromatic Compounds: From substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine

    Drug Development: The compound’s triazole and pyridine moieties are common in pharmacophores, making it a potential candidate for drug discovery and development.

    Biological Probes: It can be used as a probe to study biological processes due to its ability to interact with various biomolecules.

Industry

    Chemical Sensors: The compound’s unique electronic properties can be exploited in the development of chemical sensors for detecting specific analytes.

Mechanism of Action

The mechanism of action of 3-({[4-(2H-1,3-BENZODIOXOL-5-YL)-5-(3,4,5-TRIMETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)PYRIDINE involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activities or acting as an inhibitor. The pyridine moiety can interact with nucleic acids or proteins, affecting their function. The compound’s overall structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-({[4-(2H-1,3-BENZODIOXOL-5-YL)-5-(3,4,5-TRIMETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)BENZENE
  • 3-({[4-(2H-1,3-BENZODIOXOL-5-YL)-5-(3,4,5-TRIMETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)THIOPHENE

Uniqueness

The presence of the pyridine moiety in 3-({[4-(2H-1,3-BENZODIOXOL-5-YL)-5-(3,4,5-TRIMETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)PYRIDINE distinguishes it from similar compounds, potentially enhancing its ability to interact with biological targets and increasing its versatility in various applications.

Properties

Molecular Formula

C24H22N4O5S

Molecular Weight

478.5 g/mol

IUPAC Name

3-[[4-(1,3-benzodioxol-5-yl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]pyridine

InChI

InChI=1S/C24H22N4O5S/c1-29-20-9-16(10-21(30-2)22(20)31-3)23-26-27-24(34-13-15-5-4-8-25-12-15)28(23)17-6-7-18-19(11-17)33-14-32-18/h4-12H,13-14H2,1-3H3

InChI Key

FORWGCRVQKWCJA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC4=C(C=C3)OCO4)SCC5=CN=CC=C5

Origin of Product

United States

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